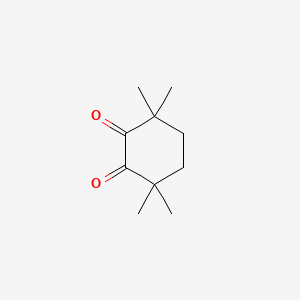

1,2-Cyclohexanedione, 3,3,6,6-tetramethyl-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of 1,2-cyclohexanedione with methylating agents under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the methylation process . The reaction mixture is stirred for a specific duration to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of 1,2-cyclohexanedione, 3,3,6,6-tetramethyl- often involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity . The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, resulting in the formation of diols.

Substitution: The methyl groups on the cyclohexane ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of substituted cyclohexanedione derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its diketone structure allows for diverse reactivity patterns that are beneficial in constructing various organic frameworks. For instance:

- Synthesis of Dioxo Compounds: It can be used to synthesize dioxo compounds through condensation reactions with aldehydes or ketones.

- Formation of Cyclic Structures: The compound can facilitate the formation of cyclic structures when reacted with suitable reactants.

Pharmaceutical Development

1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- is explored for its biological activities , which may include:

- Antioxidant Properties: Preliminary studies suggest potential antioxidant effects that could be harnessed in therapeutic applications.

- Anticancer Activity: Research indicates that derivatives of this compound may exhibit anticancer properties, making it a candidate for further pharmaceutical exploration .

Electrochemical Applications

Recent research has investigated the use of cyclohexanedione derivatives in energy storage systems :

- Negative Electrode Material: In aqueous flow batteries, derivatives have been utilized as active species in negative electrodes. Studies show that these compounds can achieve high coulombic efficiencies during charge-discharge cycles, indicating their potential in renewable energy technologies .

Material Science

The compound's unique structure allows it to act as a precursor for materials used in various applications:

- Semiconductors: Cyclohexanedione derivatives are valuable intermediates in the synthesis of materials such as tetracyanoquinodimethane (TCNQ), which is significant in the semiconductor field .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of 1,2-cyclohexanedione, 3,3,6,6-tetramethyl-:

| Study Focus | Findings | Implications |

|---|---|---|

| Organic Synthesis | Demonstrated ability to form complex cyclic structures with high yields | Useful in synthetic organic chemistry for drug development |

| Biological Activity | Exhibited antioxidant and potential anticancer properties | Could lead to new therapeutic agents |

| Electrochemical Performance | High coulombic efficiency in flow battery systems | Promising for energy storage solutions |

Mecanismo De Acción

The mechanism of action of 1,2-cyclohexanedione, 3,3,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways . The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . These interactions can affect various cellular processes and pathways, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

1,2-Cyclohexanedione: Lacks the methyl groups at positions 3 and 6.

3,3,6,6-Tetramethylcyclohexane-1,2-dione: Similar structure but may have different reactivity and properties.

Uniqueness: 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- is unique due to the presence of four methyl groups, which can influence its chemical reactivity and interactions with other molecules . This structural feature distinguishes it from other cyclohexanedione derivatives and contributes to its specific applications and properties .

Actividad Biológica

1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- (CAS No. 20651-89-2) is a diketone compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through several methods:

- Methylation of 1,2-Cyclohexanedione : This involves reacting 1,2-cyclohexanedione with methylating agents under controlled conditions.

- Industrial Production : Large-scale synthesis often employs optimized reaction conditions to achieve high yields and purity.

- Molecular Weight : 168.23 g/mol

- Chemical Structure : The presence of four methyl groups influences its reactivity and interactions with biomolecules.

Biological Activity

1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- exhibits various biological activities:

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Its mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has shown potential antimicrobial effects against various bacterial strains. Studies have indicated that it disrupts bacterial cell wall synthesis and inhibits metabolic pathways essential for bacterial survival.

The biological activity of 1,2-Cyclohexanedione is primarily attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with 1,2-cyclohexanedione resulted in a significant reduction in cell viability and induced apoptosis. The IC50 value was determined to be approximately 25 µM.

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 168.23 g/mol |

| CAS Number | 20651-89-2 |

| Anticancer IC50 | ~25 µM |

| Antimicrobial MIC | 32 µg/mL |

Propiedades

IUPAC Name |

3,3,6,6-tetramethylcyclohexane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLUXZSCFRVBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(=O)C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174697 | |

| Record name | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-89-2 | |

| Record name | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 3,3,6,6-tetramethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanedione, 3,3,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.